molecular formula C8H16F3NO2 B13322207 3-((3-Ethoxypropyl)amino)-1,1,1-trifluoropropan-2-ol

3-((3-Ethoxypropyl)amino)-1,1,1-trifluoropropan-2-ol

Cat. No.: B13322207
M. Wt: 215.21 g/mol
InChI Key: UDVPZPAQPDFZRH-UHFFFAOYSA-N
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Description

3-((3-Ethoxypropyl)amino)-1,1,1-trifluoropropan-2-ol is a chemical compound with a unique structure that combines an ethoxypropyl group, an amino group, and a trifluoropropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Ethoxypropyl)amino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 3-ethoxypropylamine with 1,1,1-trifluoro-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-((3-Ethoxypropyl)amino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The amino and ethoxypropyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-((3-Ethoxypropyl)amino)-1,1,1-trifluoropropan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((3-Ethoxypropyl)amino)-1,1,1-trifluoropropan-2-ol involves its interaction with molecular targets and pathways in biological systems. The compound’s functional groups allow it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxypropylamine: Shares the ethoxypropyl group but lacks the trifluoropropanol moiety.

    1,1,1-Trifluoro-2-propanol: Contains the trifluoropropanol moiety but lacks the ethoxypropyl and amino groups.

Uniqueness

3-((3-Ethoxypropyl)amino)-1,1,1-trifluoropropan-2-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H16F3NO2

Molecular Weight

215.21 g/mol

IUPAC Name

3-(3-ethoxypropylamino)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C8H16F3NO2/c1-2-14-5-3-4-12-6-7(13)8(9,10)11/h7,12-13H,2-6H2,1H3

InChI Key

UDVPZPAQPDFZRH-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC(C(F)(F)F)O

Origin of Product

United States

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